molecular formula C10H13NO4S B2573075 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol CAS No. 302935-51-9

4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol

Cat. No.: B2573075
CAS No.: 302935-51-9
M. Wt: 243.28
InChI Key: PNNYUNVGSFVFRD-UHFFFAOYSA-N
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Description

4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is an organic compound with the molecular formula C10H13NO4S This compound features a phenol group substituted with a nitroethyl group and a hydroxyethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol typically involves multi-step organic reactions. One common method includes the nitration of a phenol derivative followed by the introduction of the hydroxyethyl sulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents or nitrating mixtures for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol involves its interaction with specific molecular targets. The hydroxyethyl sulfanyl group can form hydrogen bonds and interact with various enzymes or receptors. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar phenolic structure and are known for their biological activities.

    Coumarin derivatives: These compounds also contain a phenolic group and are used in various medicinal applications.

Uniqueness

4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is unique due to the presence of both a hydroxyethyl sulfanyl group and a nitro group on the phenol ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[1-(2-hydroxyethylsulfanyl)-2-nitroethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c12-5-6-16-10(7-11(14)15)8-1-3-9(13)4-2-8/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNYUNVGSFVFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C[N+](=O)[O-])SCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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